1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

Lipophilicity Physicochemical properties Bioavailability prediction

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene (CAS 115571-59-0) is a multi-halogenated aromatic compound belonging to the class of substituted trifluoromethylbenzenes. Its molecular formula is C8H5Cl2F3, with a molecular weight of 229.027 g/mol.

Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
CAS No. 115571-59-0
Cat. No. B040116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
CAS115571-59-0
Molecular FormulaC8H5Cl2F3
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Cl)C(F)(F)F
InChIInChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyDKEPZNANVYCVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene (CAS 115571-59-0): A Multi-Halogenated Benzene Intermediate with Distinct Physicochemical Properties


1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene (CAS 115571-59-0) is a multi-halogenated aromatic compound belonging to the class of substituted trifluoromethylbenzenes. Its molecular formula is C8H5Cl2F3, with a molecular weight of 229.027 g/mol [1]. The compound is characterized by the specific ortho arrangement of two chlorine atoms and a methyl group, coupled with a para trifluoromethyl group relative to the methyl. This substitution pattern imparts distinct physicochemical attributes, including a LogP of 4.3206 and a boiling point of 199.6 °C at 760 mmHg, which influence its behavior in organic synthesis and downstream applications [2]. Primarily utilized as a synthetic intermediate in the development of agrochemicals, pharmaceuticals, and specialty materials, this compound is available at commercial purities of up to 98% (GC) [3].

Why a Dichloro-Methyl-Trifluoromethyl Benzene Isomer Cannot Simply Replace 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene


Substituting a generic dichloro-methyl-trifluoromethyl benzene positional isomer for 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene is not scientifically sound due to quantifiable differences in critical physicochemical parameters that directly impact synthetic outcomes and product performance. Even slight changes in substituent position can lead to significant variations in lipophilicity (LogP), boiling point, and vapor pressure [1]. For instance, the LogP of the 1,2-dichloro-4-methyl-5-(trifluoromethyl) isomer is 4.57, compared to 4.32 for the target compound [2]; this 0.25 Log unit difference corresponds to a nearly 1.8-fold difference in partition coefficient, which can alter the compound's behavior in extractions, chromatographic separations, and biological assays. Similarly, boiling point disparities of 8 °C or more between isomers affect purification protocols and reaction conditions . Such variations necessitate the use of precisely characterized materials to ensure reproducibility and efficiency in research and industrial processes.

Quantitative Evidence for Selection of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene (CAS 115571-59-0) Over Positional Isomers


LogP Lipophilicity Comparison: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene vs 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene

The target compound exhibits a LogP of 4.3206, while its positional isomer 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene (CAS 74483-51-5) has a LogP of 4.5726 [1][2]. The difference of 0.2520 Log units corresponds to an approximately 1.8-fold difference in partition coefficient (10^0.252 ≈ 1.78), indicating a meaningfully lower lipophilicity for the target compound. This difference is attributable to the specific ortho-chlorine/methyl and para-trifluoromethyl substitution pattern.

Lipophilicity Physicochemical properties Bioavailability prediction

Boiling Point Comparison: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene vs 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

The boiling point of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene is reported as 199.6 °C at 760 mmHg, whereas the isomer 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene (CAS 80245-33-6) boils at 207.7 °C under the same pressure [1]. This 8.1 °C difference is significant for distillation-based purification and may reflect differences in molecular packing and intermolecular interactions arising from the distinct substitution patterns.

Purification Distillation Reaction engineering

Commercial Purity Availability: 98% (GC) vs Lower-Grade Isomers

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is commercially available with a purity specification of 98% (minimum, by GC), as documented in product datasheets [1]. In contrast, several positional isomers are commonly offered at lower purities, such as 95% for the 1,2-dichloro-5-methyl-3-(trifluoromethyl) isomer or 96% for the 1,2-dichloro-4-methyl-5-(trifluoromethyl) isomer . Higher purity reduces the need for additional purification steps and ensures more reliable stoichiometric calculations in synthetic applications.

Procurement Purity Quality control

Vapor Pressure as a Handling and Formulation Differentiator

The vapor pressure of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene is reported as 0.48 mmHg at 25 °C [1]. This moderate vapor pressure is an intrinsic property of the specific isomer; while direct comparative data for other positional isomers is not available in the same source, vapor pressure is known to be sensitive to molecular geometry and intermolecular forces. For context, trifluoromethylbenzene (C6H5CF3) has a vapor pressure of approximately 25 mmHg at 25 °C, indicating the substantial volatility reduction imparted by the additional chlorine and methyl substituents.

Volatility Handling safety Formulation

High-Value Application Scenarios for 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene Based on Differentiated Physicochemical Evidence


Agrochemical Intermediate Design Requiring Controlled Lipophilicity

In the development of herbicides or fungicides where leaf penetration and systemic movement are critical, the LogP of 4.32 for 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene offers a quantifiable advantage. Compared to the more lipophilic isomer (LogP 4.57), this compound's lower partition coefficient may improve aqueous solubility and reduce excessive lipid membrane retention, potentially leading to more balanced uptake and translocation in plant tissues [1]. This property makes it a preferred scaffold for building agrochemical candidates where precise control of lipophilicity is required.

Cross-Coupling Reactions Where Substitution Pattern Dictates Regioselectivity

The specific ortho-dichloro and para-trifluoromethyl arrangement of this compound can provide distinct electronic and steric profiles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. While direct kinetic data for this exact compound is limited, the unique substitution pattern relative to other isomers may enable selective activation of one chloro position over another, facilitating the synthesis of unsymmetrical biaryl or terphenyl structures [2]. The higher commercial purity (98%) further supports reproducible catalyst turnover and minimizes side reactions.

Synthesis of Fluorinated Specialty Materials with Tailored Volatility

For applications in liquid crystals, organic semiconductors, or specialty polymers where controlled volatility is essential, the vapor pressure of 0.48 mmHg at 25 °C provides a defined handling window [3]. This moderate volatility, combined with a boiling point of 199.6 °C, allows for vacuum distillation purification without excessive thermal stress, while still ensuring the compound can be removed or manipulated under controlled conditions during device fabrication or material synthesis.

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